

centanafadine tolerability profile vs traditional stimulants

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Compound Focus: Centanafadine

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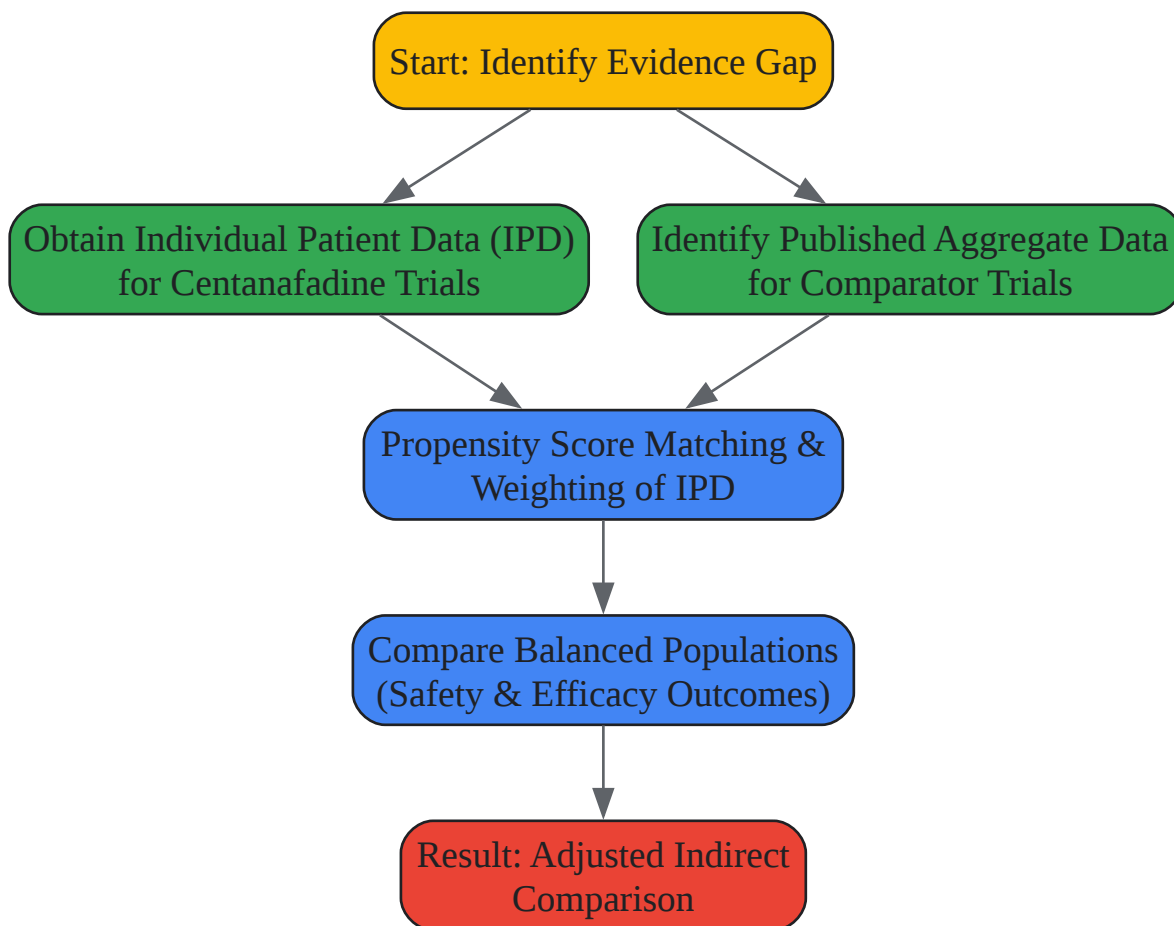
Detailed Tolerability and Safety Data

For a comprehensive technical understanding, here is a detailed breakdown of safety data from clinical trials.

Safety Parameter	Details from Clinical Trials
Common Adverse Events (AEs)	In a 52-week open-label study in adults, the most common TEAEs were insomnia (8.0%), nausea (7.7%), diarrhea (7.0%), and headache (7.0%) . Most were mild or moderate [1].
Serious Adverse Events (SAEs)	In the same long-term study, SAEs occurred in 1.8% of participants. Investigators assessed none as related to centanafadine [1].
Discontinuation Rate	About 12.3% of participants discontinued treatment due to TEAEs over 52 weeks [1].
Abuse Potential	Clinical trials reported no indications of abuse or diversion [2]. An exploratory human abuse liability study suggested a lower abuse potential than traditional stimulants [3].
Cardiovascular Effects	Unlike traditional stimulants, which are associated with increases in heart rate and blood pressure [4], the 52-week safety study did not highlight these as major concerns, suggesting a potentially favorable profile [1].

Experimental Protocols for Comparison

The core evidence for these comparisons comes from **Matching-Adjusted Indirect Comparisons (MAICs)**, a validated statistical methodology used when head-to-head trial data is unavailable [5] [6].



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MAIC Workflow for ***Centanafadine***

- **Data Sources:** The MAICs used patient-level data from **centanafadine** trials and published aggregate data from long-term trials of lisdexamfetamine (NCT00337285), methylphenidate (NCT00326300), and atomoxetine (NCT00190736) [5].
- **Matching & Weighting:** To balance cross-trial differences, **centanafadine** trial populations were weighted using propensity scores to match the baseline characteristics (e.g., age, sex, disease severity) of the comparator trial populations [5] [6].
- **Outcome Assessment:** Compared outcomes included rates of specific AEs and mean change in ADHD symptom scales (AISRS or ADHD-RS) over the long-term (up to 52 weeks) [5].

Frequently Asked Questions for Researchers

Q1: What is the clinical significance of **centanafadine's serotonin activity?** While its strongest affinities are for norepinephrine and dopamine transporters, **centanafadine's** serotonergic activity is greater than that of traditional stimulants [2]. This triple reuptake inhibition is theorized to potentially benefit emotional dysregulation and anxiety, which are common comorbidities in ADHD. However, robust clinical data proving direct efficacy for these mood symptoms is still emerging [2].

Q2: How does the onset of efficacy for **centanafadine compare to other non-stimulants? **Centanafadine**** demonstrates a relatively rapid onset of action. In adolescent and adult trials, a statistically significant separation from placebo was observed **as early as Week 1** [2] [7]. This is notably faster than some other non-stimulants, which can take several weeks to reach full effect [7].

Q3: In which patient populations might **centanafadine be a prioritized option?** Based on its profile, **centanafadine** may be a suitable option for:

- **Individuals at risk for stimulant misuse**, given its low abuse potential [2] [3].
- **Patients who cannot tolerate common stimulant side effects** like insomnia and decreased appetite [5] [6].
- **Those with comorbid emotional symptoms**, where the serotonergic mechanism may offer theoretical benefits, though more evidence is needed [2].

Q4: What are the key limitations of the current comparative data? The primary limitation is the reliance on **indirect comparisons (MAICs)** instead of head-to-head randomized controlled trials. While MAIC is a well-validated method, it can never fully account for all cross-trial differences. Conclusions are strengthened when multiple MAICs using different comparator trials yield consistent results [5] [6].

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